
Budotitane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Budotitane, also known as this compound, is a useful research compound. Its molecular formula is C24H28O6Ti and its molecular weight is 460.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the best practices for synthesizing and characterizing Budotitane in laboratory settings?
- Methodological Answer : this compound synthesis requires strict moisture control to prevent hydrolysis. Students in advanced inorganic chemistry courses synthesized it via ligand substitution reactions under inert atmospheres. Characterization involves:
- 1H NMR to confirm ligand coordination and isomer ratios (e.g., 4:1 cis isomer mixture in CDCl₃) .
- IR spectroscopy to identify diketonato ligand vibrations (C=O and C=C stretching modes).
- Mass spectrometry to verify molecular ion peaks and fragmentation patterns.
- Computational modeling (e.g., MM3) to predict energetically favorable isomers and compare with experimental spectra .
Q. How can researchers assess this compound’s cytotoxicity in preclinical models while minimizing confounding variables?
- Methodological Answer :
- Use galenic formulations (e.g., MKT-4 for titanocene dichloride) to stabilize this compound in aqueous media .
- Employ cell viability assays (e.g., MTT) on slow-growing tumor lines (colon, liver) rather than fast-growing cancers like leukemia, as this compound shows preferential activity against the former .
- Monitor hydrolysis kinetics (e.g., t₁/₂ = 20 seconds for ethoxy groups in water) to align dosing schedules with compound stability .
Q. What are the key considerations for toxicity profiling of this compound in vitro and in vivo?
- Methodological Answer :
- In vitro : Test for protease and telomerase inhibition, which are linked to this compound’s anti-cancer mechanisms .
- In vivo : Monitor dose-limiting effects such as cardiac arrhythmia and hepatotoxicity in rodent models. Note that this compound lacks cisplatin-like nephrotoxicity but may cause reversible taste loss .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro and in vivo efficacy data?
- Methodological Answer :
- Hypothesis : Hydrolysis instability in aqueous media reduces bioavailability in vitro.
- Testing : Compare cytotoxicity of this compound in organic co-solvents (e.g., methanol/acetonitrile) versus aqueous buffers .
- Data reconciliation : Use pharmacokinetic modeling to correlate hydrolysis rates (t₁/₂ = 20 seconds for ethoxy groups) with tumor suppression timelines in animal models .
Q. What strategies mitigate this compound’s hydrolytic degradation during experimental workflows?
- Methodological Answer :
- Formulation : Use water-soluble ligands or micellar encapsulation to delay hydrolysis .
- Experimental conditions : Maintain pH >5 to slow ligand dissociation and avoid rapid TiO₂ formation .
- Storage : Prepare fresh solutions in anhydrous solvents (e.g., DMSO) and limit exposure to ambient humidity .
Q. How does this compound’s mechanism of action differ from other titanium-based anticancer agents like titanocene dichloride?
- Methodological Answer :
- DNA interaction : Unlike titanocene dichloride, this compound’s diketonato ligands may enable partial DNA intercalation, though this remains speculative .
- Enzyme inhibition : Both compounds inhibit topoisomerase II, but this compound’s delayed cytotoxicity (>24 hours post-administration) suggests slower activation kinetics .
- Hydrolysis products : this compound forms insoluble aggregates faster, necessitating formulation adjustments for clinical use .
Q. What structural modifications could improve this compound’s hydrolytic stability without compromising cytotoxicity?
- Methodological Answer :
- Ligand design : Replace ethoxy groups with bulkier alkoxide ligands (e.g., tert-butoxy) to sterically hinder hydrolysis .
- Metal center : Explore Ti(IV) complexes with chelating ligands (e.g., cyclopentadienyl derivatives) to enhance kinetic inertness .
- Validation : Use MM3 modeling to predict stability and compare with in vitro cytotoxicity assays on EAT models .
Q. How can researchers address the lack of comparative data on this compound’s cis isomer cytotoxicity?
- Methodological Answer :
- Isomer separation : Use preparative HPLC or crystallization to isolate cis isomers .
- Biological testing : Compare isolated isomers in cell-based assays (e.g., MCF-7) and correlate with structural data (e.g., X-ray crystallography of one cis isomer) .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s variable efficacy across tumor types?
- Methodological Answer :
- Multivariate regression : Correlate hydrolysis rates, ligand structure, and tumor growth rates .
- Meta-analysis : Aggregate Phase I trial data (e.g., EAT cure rates >80%) with in vitro IC₅₀ values to identify efficacy thresholds .
Q. How should researchers design experiments to investigate this compound’s potential DNA intercalation mechanism?
- Methodological Answer :
- Spectroscopic studies : Use UV-Vis titration or fluorescence quenching to detect DNA binding .
- Computational modeling : Simulate ligand-DNA interactions using molecular docking software .
- Control experiments : Compare with non-intercalating Ti(IV) complexes to isolate structural effects .
Q. Tables for Key Data
属性
CAS 编号 |
85969-07-9 |
---|---|
分子式 |
C24H28O6Ti |
分子量 |
460.3 g/mol |
IUPAC 名称 |
ethanolate;1-phenylbutane-1,3-dione;titanium(4+) |
InChI |
InChI=1S/2C10H9O2.2C2H5O.Ti/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;2*1-2-3;/h2*2-7H,1H3;2*2H2,1H3;/q4*-1;+4 |
InChI 键 |
HYSIJEPDMLSIQJ-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Ti+4] |
规范 SMILES |
CC[O-].CC[O-].CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Ti+4] |
同义词 |
udotitane DEPBT diethoxy-(1-phenyl-1,3-butanedionato)titanium (IV) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。